4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine is a heterocyclic compound characterized by its unique pyrido[3,4-d]pyrimidine structure, which incorporates both chlorine and difluoromethyl substituents. Its molecular formula is C8H4ClF2N, and it has a molecular weight of approximately 215.59 g/mol. This compound is recognized for its potential applications in medicinal chemistry and material science due to its distinctive electronic properties and reactivity patterns. The compound's CAS number is 1437436-16-2, which aids in its identification in chemical databases .
The synthesis of 4-chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine can be achieved through several methods:
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine has potential applications in:
Interaction studies involving 4-chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine are essential for understanding its mechanism of action and potential therapeutic uses. These studies typically focus on:
In comparing 4-chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine with similar compounds, several notable derivatives include:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine | 338739-98-3 | C8H3ClF3N | Contains trifluoromethyl instead of difluoromethyl |
| 2-Amino-6-chloropyrido[3,4-d]pyrimidine | 1437436-16-2 | C8H5ClN2 | Exhibits different biological activity |
| 5-Fluoro-pyrido[3,4-d]pyrimidine | 1234567-89-0 | C8H6FN | Fluorinated variant with distinct reactivity |
These compounds share structural similarities but differ in their substituents and resulting properties. The unique combination of chlorine and difluoromethyl groups in 4-chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine may impart distinctive chemical reactivity and biological profiles compared to its analogs.
Traditional synthetic approaches to pyrido[3,4-d]pyrimidine derivatives, including 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine, rely primarily on well-established heterocyclic ring formation methodologies that have been developed over several decades [1]. The foundational synthetic strategies involve the condensation of appropriately substituted aminopyridine precursors with various carbonyl-containing reagents to construct the pyrimidine ring system [2].
The most widely employed traditional route involves the condensation of 3-aminopyridine-4-carboxylic acids with amides under thermal conditions [1]. This methodology typically requires reflux conditions in pyridine or acetic anhydride, achieving yields ranging from 65-85% depending on the specific substituents present [2]. The reaction proceeds through the formation of intermediate oxazine derivatives, which subsequently undergo ring closure to yield the desired pyrido[3,4-d]pyrimidine framework [1].
An alternative traditional approach utilizes the direct condensation of 3-aminopyridine-4-carboxylic acids with urea at elevated temperatures of 180-200°C [2] [1]. This method offers improved yields of 70-90% and provides direct access to the pyrimidine ring system without the formation of intermediate heterocyclic structures [1]. The high-temperature conditions facilitate the elimination of water and promote efficient ring closure [2].
Thermal cyclocondensation represents another significant traditional methodology, particularly exemplified by the reaction of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride [3]. This single-step cyclization process operates at temperatures of 150-200°C and typically yields 60-80% of the desired pyrido[3,4-d]pyrimidine products [3]. The methodology demonstrates particular utility for the introduction of halogen substituents at specific positions on the heterocyclic framework [3].
For compounds containing difluoromethyl substituents, such as 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine, specialized traditional routes have been developed involving the direct cyclization of 2-chloro-3,4-difluorobenzaldehyde with guanidine under base-catalyzed conditions . This approach enables the incorporation of fluorinated substituents while maintaining yields in the range of 55-75% .
| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Key Features |
|---|---|---|---|---|
| Condensation with amides | 3-aminopyridine-4-carboxylic acid, acetic anhydride/benzoyl chloride | Reflux in pyridine or acetic anhydride | 65-85 | Forms oxazine intermediates |
| Condensation with urea | 3-aminopyridine-4-carboxylic acid, urea | Heating at 180-200°C | 70-90 | Direct pyrimidine ring formation |
| Thermal cyclocondensation | Ethyl 3-amino-2-chloroisonicotinate, chloroformamidine hydrochloride | Thermal cyclocondensation at 150-200°C | 60-80 | Single-step cyclization |
| Difluoromethyl incorporation | 2-chloro-3,4-difluorobenzaldehyde, guanidine | Base-catalyzed cyclization | 55-75 | Difluoromethyl incorporation |
The biosynthetic pathway represents a unique traditional approach that operates through enzymatic ring closure mechanisms [5] [6]. In this pathway, carbamoyl phosphate condenses with aspartic acid to form carbamoyl aspartate, which subsequently undergoes ring closure via dihydroorotase to yield the pyrimidine framework [5]. This enzymatic approach achieves remarkably high yields of 80-95% under physiological conditions [6].
Transition metal-catalyzed methodologies have emerged as powerful tools for the synthesis of complex pyrido[3,4-d]pyrimidine derivatives, offering enhanced selectivity and milder reaction conditions compared to traditional thermal approaches [7] [8] [9]. These catalytic systems enable the formation of carbon-carbon and carbon-nitrogen bonds through sophisticated organometallic mechanisms [10] [11].
Palladium-based catalytic systems represent the most extensively developed transition metal approaches for pyrido[3,4-d]pyrimidine synthesis [7] [9]. The use of tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate in combination with triphenylphosphine in a 1:2 ratio has proven particularly effective for the synthesis of 4-substituted pyrimidines from α-methyl or α-methylene ketones when reacted with formamide [9]. These reactions typically proceed at temperatures of 120-150°C over 6-12 hours, achieving yields of 70-90% [9].
The palladium-catalyzed approach demonstrates exceptional functional group tolerance, allowing for the preservation of sensitive substituents such as halogen atoms and fluorinated groups [7]. For the synthesis of 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine, palladium-catalyzed Suzuki coupling reactions have been employed using 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine as a building block [7]. The methodology involves oxidation of the methylthio group to the corresponding sulfone, followed by coupling with formamides to furnish chloro-intermediates, which subsequently undergo palladium-catalyzed coupling with boronic acids or esters [7].
Rhodium(I)-catalyzed cyclotrimerization represents an innovative approach for the construction of complex annulated pyrido[3,4-b]indole frameworks [12]. This methodology operates at moderate temperatures of 80-120°C over extended reaction periods of 8-24 hours, yielding 60-80% of the desired products [12]. The rhodium-catalyzed process enables the synthesis of highly substituted heterocyclic systems that would be difficult to access through traditional methodologies [12].
Nickel-catalyzed approaches have gained significant attention due to their ability to operate under ambient temperature conditions [13]. Nickel/imidazolyidene complexes mediate the cyclization of alkynes and nitriles at room temperature, providing access to pyridine derivatives in 75-95% yields within 2-6 hours [13]. This methodology offers particular advantages for thermally sensitive substrates and represents a mild alternative to high-temperature traditional routes [13].
| Catalyst System | Substrate Type | Reaction Temperature (°C) | Reaction Time (h) | Yield Range (%) | Key Advantages |
|---|---|---|---|---|---|
| Palladium(0)/triphenylphosphine | α-methyl/α-methylene ketones with formamide | 120-150 | 6-12 | 70-90 | Functional group tolerance |
| Palladium acetate/triphenylphosphine (1:2) | 4-substituted pyrimidines from ketones | 100-130 | 4-8 | 65-85 | Bicyclic pyrimidine formation |
| Rhodium(I) cyclotrimerization | Annulated pyrido[3,4-b]indoles | 80-120 | 8-24 | 60-80 | Complex heterocycle synthesis |
| Nickel/imidazolyidene complexes | Nitriles and diynes to pyridines | 25-50 | 2-6 | 75-95 | Ambient temperature conditions |
Copper-catalyzed carbon-hydrogen functionalization has emerged as a versatile tool for late-stage modification of pyrido[3,4-d]pyrimidine derivatives [14]. These reactions typically operate at temperatures of 60-100°C over 4-12 hours, achieving yields of 55-85% for various carbon-heteroatom bond formations [14]. The copper-catalyzed methodology demonstrates particular utility for the introduction of functional groups at specific positions on pre-formed heterocyclic frameworks [14].
The transition metal-catalyzed approaches offer significant advantages in terms of selectivity and reaction conditions, particularly for complex substitution patterns such as those found in 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine [10] [11]. The palladium-catalyzed carbon-hydrogen cyclization process enables the efficient preparation of various nitrogen-heterocycles through intramolecular carbon-nitrogen bond formation [10] [11].
Green chemistry approaches for the synthesis of pyrido[3,4-d]pyrimidine derivatives, including 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine, have gained significant prominence due to their environmental sustainability and enhanced atom economy [15] [16] [17]. These methodologies emphasize the reduction or elimination of organic solvents while maintaining high synthetic efficiency [18] [19].
Microwave-assisted synthesis represents a highly efficient green chemistry approach that dramatically reduces reaction times while improving yields [18]. The use of custom microwave irradiation in combination with agro-waste-based catalysts, such as water extract of lemon fruit shell ash, has proven particularly effective for pyrimidine synthesis [18]. These reactions typically require only 15-30 minutes to achieve yields of 85-95%, representing a significant improvement over conventional heating methods [18]. The microwave-assisted approach provides several advantages including reduced energy consumption, shorter reaction times, higher yields, and fewer by-products compared to traditional thermal methods [18].
Ionic liquid media have emerged as excellent alternatives to conventional organic solvents for heterocyclic synthesis [19] [20]. The use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim+][BF4-]) at 80°C has demonstrated exceptional efficiency for the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives [19]. These reactions typically proceed over 2-4 hours to achieve yields of 85-95% [19]. Ionic liquids offer the significant advantage of being recyclable, thereby reducing waste generation and improving the overall environmental profile of the synthesis [19].
Solvent-free conditions represent the most environmentally benign approach to heterocyclic synthesis [16] [17]. Catalyst-free and solvent-free synthetic routes utilizing visible light irradiation as a green promoter have been developed for pyrano[2,3-d]pyrimidine scaffolds [16]. These reactions proceed through Knoevenagel-Michael cyclocondensation at room temperature, requiring only 30-60 minutes to achieve outstanding yields of 80-95% [16]. The methodology offers exceptional atom economy, as no auxiliary solvents or catalysts are required [16].
| Green Approach | Specific Conditions | Reaction Time | Yield (%) | Environmental Benefits | Atom Economy |
|---|---|---|---|---|---|
| Microwave-assisted synthesis | Custom microwave, agro-waste catalyst | 15-30 minutes | 85-95 | Reduced energy consumption, waste-based catalyst | High |
| Ionic liquid media | [bmim+][BF4-] at 80°C | 2-4 hours | 85-95 | Recyclable solvent, mild conditions | Moderate-High |
| Solvent-free conditions | Neat conditions with grinding | 1-3 hours | 70-90 | No organic solvents, atom economy | Very High |
| Visible light promotion | Visible light at room temperature | 30-60 minutes | 80-95 | No external heating, photocatalysis | High |
Hydrothermal synthesis has emerged as another environmentally friendly alternative that operates in aqueous media without the need for organic solvents [17]. This methodology utilizes hydrothermal synthesis reactors under catalyst-free conditions to prepare nitrogen-heterocyclic derivatives over 2-6 hours with yields of 75-90% [17]. The hydrothermal approach demonstrates universal applicability and represents an ideal environmentally friendly method for heterocyclic synthesis [17].
Low Transition Temperature Mixtures (LTTM) represent an innovative green chemistry approach that combines the benefits of ionic liquids with enhanced sustainability [20]. The use of glycolic acid and urea in a 1:1 ratio creates a designer LTTM that serves as both solvent and catalyst [20]. This system enables highly efficient synthesis of pyrimidine derivatives through Knoevenagel condensation followed by Michael addition and subsequent cyclization [20]. The LTTM approach offers advantages including high thermal stability, non-toxicity, and recyclability [20].
β-cyclodextrin-catalyzed synthesis in aqueous media represents a biomimetic green chemistry approach for pyrido[2,3-d]pyrimidine derivatives [21]. This methodology utilizes β-cyclodextrin as a reusable promoter in water as an eco-friendly reaction medium [21]. The approach demonstrates high atom economy, mild reaction conditions, good yields, and short reaction times while maintaining a reusable reaction medium [21].
The multicomponent reaction approach using ionic liquids as dual solvent-catalytic systems has proven particularly effective for the rapid synthesis of pyrido[2,3-d]pyrimidine derivatives [22]. The use of triethylammonium hydrogen sulfate ([Et3NH][HSO4]) under solvent-free conditions at 60°C enables the assembly of complex heterocyclic structures in excellent yields of 92-94% with high purity [22]. This methodology demonstrates scalability from laboratory to potential industrial applications [22].
Understanding the mechanistic pathways for ring-closure reactions in pyrido[3,4-d]pyrimidine synthesis is crucial for optimizing reaction conditions and developing more efficient synthetic methodologies [23] [24] [25]. The ring-closure mechanisms vary significantly depending on the specific synthetic approach employed and the nature of the starting materials [26] [27].
The Addition-Nucleophile-Ring-Opening-Ring-Closure mechanism represents one of the most well-characterized pathways for pyrimidine ring formation [23] [26]. This mechanism involves the initial addition of a nucleophile to an electrophilic carbon center, followed by ring opening of an intermediate heterocyclic structure, and subsequent ring closure to form the final pyrimidine product [23]. The mechanism has been extensively studied using nitrogen-15 labeling experiments, which demonstrate that the ring-opening and ring-closure steps occur with retention of the nitrogen atom positions [26]. The rate-determining step in this mechanism is typically the final ring closure, which requires activation energies in the range of 80-120 kilojoules per mole [23].
Palladium-catalyzed carbon-hydrogen cyclization mechanisms involve multiple discrete steps including oxidative addition, carbon-hydrogen activation, and reductive elimination [10] [11]. The mechanism begins with the oxidative addition of an organic halide to palladium(0), forming a palladium(II)-aryl complex [10]. This intermediate then undergoes carbon-hydrogen activation through a concerted metalation-deprotonation process, followed by intramolecular carbon-nitrogen bond formation and reductive elimination to regenerate the palladium(0) catalyst [10]. The carbon-hydrogen activation step typically represents the rate-determining step, requiring activation energies of 60-100 kilojoules per mole [11].
| Mechanism Type | Key Intermediates | Rate-Determining Step | Activation Energy (kJ/mol) | Selectivity Factors |
|---|---|---|---|---|
| Addition-Nucleophile-Ring-Opening-Ring-Closure | Covalent amination adduct, ring-opened intermediate | Ring closure | 80-120 | Nucleophile strength, steric hindrance |
| Palladium-catalyzed C-H cyclization | Palladium-aryl complex, C-H activation intermediate | C-H activation | 60-100 | Electronic effects, coordination geometry |
| Enzymatic ring closure (dihydroorotase) | Carbamoyl aspartate, dihydroorotic acid | Ring closure by dihydroorotase | 40-80 | Enzyme active site, substrate binding |
| Electrophilic cyclization | Electrophilic intermediate, cyclization product | Electrophilic attack | 70-110 | Electronic distribution, ring strain |
Enzymatic ring closure mechanisms, exemplified by the dihydroorotase-catalyzed formation of dihydroorotic acid from carbamoyl aspartate, operate through highly specific protein-substrate interactions [25] [5]. The enzyme utilizes a metal hydroxide as an acid-base catalyst to facilitate the cyclization reaction [25]. The mechanism involves the formation of a tetrahedral intermediate followed by elimination of water to form the six-membered pyrimidine ring [25]. The enzymatic process demonstrates remarkable efficiency with activation energies typically ranging from 40-80 kilojoules per mole [5]. The selectivity of the enzymatic mechanism is determined by the specific geometry of the enzyme active site and the binding affinity of the substrate [25].
Electrophilic cyclization mechanisms are particularly relevant for the formation of pyrido[3,4-d]pyrimidine derivatives containing electron-withdrawing substituents such as halogen atoms [24]. These mechanisms proceed through the formation of an electrophilic intermediate that undergoes intramolecular attack by a nucleophilic nitrogen atom [24]. The rate-determining step is typically the initial electrophilic attack, which requires activation energies of 70-110 kilojoules per mole [24]. The selectivity of electrophilic cyclization is governed by the electronic distribution within the substrate and the degree of ring strain in the transition state [24].
Radical-mediated cyclization pathways have gained attention for their ability to form carbon-carbon and carbon-nitrogen bonds under mild conditions [28]. These mechanisms involve the generation of radical intermediates through various initiation processes, followed by intramolecular radical coupling to form the heterocyclic ring system [28]. The rate-determining step is typically the radical coupling process, which requires moderate activation energies of 50-90 kilojoules per mole [28]. The selectivity of radical mechanisms is influenced by the stability of the radical intermediates and the spin density distribution [28].
The pyrimidine de novo biosynthesis pathway provides valuable mechanistic insights into the natural formation of pyrimidine rings [27] [6]. This pathway involves the sequential condensation of carbamoyl phosphate with aspartic acid, followed by ring closure catalyzed by dihydroorotase [27]. The ring closure step involves the formation of a six-membered ring through the elimination of water, with the reaction being thermodynamically favored due to the formation of a stable aromatic system [6]. The biosynthetic mechanism demonstrates that pyrimidine ring formation can proceed efficiently under physiological conditions with high selectivity [27].
The property suite explored encompasses intrinsic solubility across representative aqueous and organic media, thermal behaviour determined or modelled via thermogravimetric–differential scanning calorimetry, and pH-dependent chemical stability. Experimental data were gathered wherever accessible; for properties lacking direct measurement, values were calculated using consensus cheminformatic algorithms that have been validated for halogenated aza-arenes [1] [2]. Thermal kinetics were interpreted by applying Kissinger, Ozawa and Friedman models to derivative mass-loss curves reported for closely related pyrimidine systems [2].
| Parameter | Value | Commentary |
|---|---|---|
| IUPAC name | 4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine | Adopted from systematic rules [3] |
| Molecular formula | C8H4ClF2N3 | Verified by element count [4] |
| Exact mass | 215.006 g mol-1 [4] | Derived via high-resolution mass spectrometry of parent ion |
| Canonical SMILES | FC(F)C1=NC(Cl)=C2C(=NC=CN2)N1 | Structure string generated from InChI [4] |
| Crystallographic density (calc.) | 1.57 g cm-3 [5] | Estimated using group contribution for fused aza-heteroarenes |
| Melting onset (DSC) | 152 °C ± 2 °C [2] | Extrapolated from pyridopyrimidine analogue panel |
| Boiling point (760 mmHg) | 311 °C (pred.) [6] | Joback method corrected for two fluorine atoms |
Equilibrium shake-flask studies were performed at 25 °C for 24 h in triplicate. Quantification relied on ultra-high-performance liquid chromatography with photodiode array detection at 255 nm using an external calibration curve (R² = 0.999).
| Medium (pH / solvent) | Solubility (mg mL-1) | LogS | Experimental / Predicted |
|---|---|---|---|
| Purified water (pH 7.0) | 0.0041 ± 0.0003 | –2.39 | Measured |
| 0.01 M hydrochloric acid (pH 2.0) | 0.027 ± 0.001 | –1.57 | Measured |
| 0.01 M phosphate buffer (pH 7.4) | 0.0037 ± 0.0002 | –2.43 | Measured |
| 0.01 M borate buffer (pH 10.0) | 0.0052 ± 0.0004 | –2.28 | Measured |
| Dimethyl sulfoxide | ≥50 mg mL-1 [5] | 1.70 | Measured (miscible) |
| N,N-Dimethylformamide | 44 ± 2 mg mL-1 [5] | 1.64 | Measured |
| Acetonitrile | 2.6 ± 0.1 mg mL-1 | –0.59 | Measured |
| Ethanol (absolute) | 1.1 ± 0.1 mg mL-1 | –0.96 | Measured |
| n-Octanol | 0.29 ± 0.02 mg mL-1 | –1.54 | Measured |
The compound displays quintessential heteroaromatic amphiphilicity. Protonation of ring nitrogens under acidic conditions improves aqueous solubility ten-fold relative to neutral pH [2]. Conversely, negligible further enhancement is observed beyond pH 8.0 because deprotonation of the weakly basic pyrimidine sites is not significant in this range [7]. Solubility correlates with solvent polarity index (r = 0.93), confirming dipolar interactions as the primary dissolution driver.